Di-n-butyltin sulfide

Catalog No.
S1895501
CAS No.
4253-22-9
M.F
C8H18SSn
M. Wt
265.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-n-butyltin sulfide

CAS Number

4253-22-9

Product Name

Di-n-butyltin sulfide

IUPAC Name

dibutyl(sulfanylidene)tin

Molecular Formula

C8H18SSn

Molecular Weight

265.01 g/mol

InChI

InChI=1S/2C4H9.S.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;

InChI Key

JJPZOIJCDNHCJP-UHFFFAOYSA-N

SMILES

CCCC[Sn](=S)CCCC

Canonical SMILES

CCCC[Sn](=S)CCCC

Precursor for Novel Organotin Materials:

DBSnT serves as a vital precursor for synthesizing novel organotin materials with desirable properties. By reacting DBSnT with different organic groups or inorganic clusters, researchers can create new organotin compounds with tailored functionalities. These novel materials hold promise for applications in optoelectronics, photovoltaics, and catalysis due to their potential for superior conductivity, light-emitting properties, and catalytic activity. [, ]

Source of Tin for Organic and Inorganic Synthesis:

DBSnT acts as a convenient and versatile source of tin for various organic and inorganic synthesis reactions. The tin-sulfur bond in DBSnT is readily cleaved under specific reaction conditions, allowing the tin atom to be incorporated into desired molecules. This property makes DBSnT valuable for synthesizing organotin compounds with specific biocidal activity, agricultural applications, and as precursors for novel inorganic materials. [, ]

Investigating Organotin-Sulfur Interactions:

DBSnT serves as a model compound for studying the interactions between organotin and sulfur atoms. Researchers employ DBSnT to understand the bonding nature, reactivity patterns, and influence of these interactions on the material's properties. This knowledge is crucial for designing and developing new organotin-based functional materials with targeted properties. []

Di-n-butyltin sulfide is an organotin compound with the chemical formula C₈H₁₈S₁Sn. It is characterized by the presence of two butyl groups attached to a tin atom, which is also bonded to a sulfur atom. This compound is typically a white to yellowish solid and is known for its distinct chemical properties and applications, particularly in the field of polymer chemistry. Di-n-butyltin sulfide is classified under the category of organotin compounds, which are widely studied for their unique reactivity and potential uses in various industrial processes .

There is no current research available on a specific mechanism of action for DBTS.

Toxicity:

Organotin compounds can have various toxic effects, and DBTS may share some of these hazards. However, specific data on DBTS toxicity is limited. Similar organotin compounds can cause neurotoxicity, immunotoxicity, and endocrine disruption [].

Flammability:

Data on the flammability of DBTS is not readily available. However, organotin compounds can be combustible [].

, primarily as a catalyst in polymerization processes. It can react with various electrophiles, facilitating the formation of different polymeric structures. Notably, it can undergo hydrolysis in the presence of water, leading to the formation of di-n-butyltin oxide and hydrogen sulfide. Additionally, this compound can engage in metathesis reactions with other organometallic compounds, showcasing its versatility in synthetic organic chemistry .

The biological activity of di-n-butyltin sulfide has been a subject of research due to its potential toxicity. Organotin compounds, including di-n-butyltin sulfide, have been associated with various health hazards such as endocrine disruption and reproductive toxicity. Studies indicate that exposure to di-n-butyltin sulfide can lead to cytotoxic effects on certain cell lines and may affect hormonal regulation in organisms. Furthermore, it has been noted for its acute toxicity and potential environmental hazards, necessitating careful handling and regulation .

Di-n-butyltin sulfide can be synthesized through multiple methods:

  • Direct Reaction: The compound can be produced by reacting sodium sulfide with n-bromobutane in a phase transfer catalytic reaction. This method allows for the formation of di-n-butyltin sulfide through the substitution reaction mechanism .
  • Organotin Precursor Method: Another approach involves using di-n-butyltin oxide as a precursor, which reacts with hydrogen sulfide under controlled conditions to yield di-n-butyltin sulfide.
  • Catalytic Processes: It can also be synthesized using various catalytic processes that facilitate the reaction between tin sources and sulfur-containing compounds .

Di-n-butyltin sulfide finds several applications across different industries:

  • Catalyst: It is primarily used as a catalyst in the production of polyurethanes and other polymers, enhancing reaction rates and improving product yields.
  • Stabilizer: The compound serves as a stabilizer in various formulations, particularly in plastics and coatings.
  • Research: Due to its unique properties, it is utilized in academic and industrial research settings to explore new

Interaction studies involving di-n-butyltin sulfide focus on its reactivity with biological systems and other chemical entities. Research has demonstrated that it can interact with cellular components, leading to oxidative stress and disruption of normal cellular functions. Additionally, studies have explored its interactions with various substrates in polymerization reactions, highlighting its role in enhancing product characteristics through catalytic activity .

Several compounds share structural similarities with di-n-butyltin sulfide, including:

  • Dibutyl tin dichloride
  • Tri-n-butyltin oxide
  • Dibutyl tin maleate

Comparison Table

CompoundStructure TypeCommon UsesToxicity Level
Di-n-butyltin sulfideOrganotin sulfideCatalyst in polymerizationModerate
Dibutyl tin dichlorideOrganotin halideStabilizer in plasticsHigh
Tri-n-butyltin oxideOrganotin oxideBiocide and antifouling agentHigh
Dibutyl tin maleateOrganotin esterPlasticizerModerate

Di-n-butyltin sulfide is unique due to its specific sulfur bonding and catalytic properties that differentiate it from other organotin compounds. Its applications primarily focus on polymer chemistry, where it serves as an essential catalyst for synthesizing various materials .

Conventional Synthesis Routes

Reaction of Di-n-butyltin Dichloride with Sulfur Sources

The synthesis of di-n-butyltin sulfide through the reaction of di-n-butyltin dichloride with various sulfur sources represents one of the most established methodologies in organotin chemistry [1]. This conventional approach leverages the reactivity of tin-chlorine bonds toward nucleophilic substitution by sulfur-containing reagents [2]. The general reaction proceeds through a displacement mechanism where sulfur sources attack the electrophilic tin center, resulting in the formation of tin-sulfur bonds with concurrent elimination of chloride ions [3].

Sodium sulfide has emerged as a particularly effective sulfur source for this transformation [4]. The reaction typically requires careful control of stoichiometry, with a molar ratio of 1:1 between di-n-butyltin dichloride and sodium sulfide yielding optimal results [4]. The mechanism involves initial coordination of the sulfide anion to the tin center, followed by chloride elimination to generate the desired di-n-butyltin sulfide product [5]. Temperature control is critical, with reaction temperatures typically maintained between 50-80°C to ensure complete conversion while minimizing side reactions [4].

Hydrogen sulfide represents another viable sulfur source, though its application requires specialized handling procedures [6]. The reaction with hydrogen sulfide proceeds through a protonolysis mechanism, where the acidic hydrogen sulfide molecule attacks the tin-chlorine bonds [6]. This pathway offers advantages in terms of atom economy, as the only byproduct is hydrogen chloride, which can be readily removed from the reaction mixture [6].

Carbon disulfide has been explored as an alternative sulfur source, particularly in combination with reducing agents [7]. The reaction involves initial coordination of carbon disulfide to the tin center, followed by reductive cleavage of the carbon-sulfur bonds [7]. This methodology requires the presence of a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to facilitate the conversion [7].

Sulfur SourceReaction Temperature (°C)Yield (%)Byproducts
Sodium sulfide50-8085-92Sodium chloride
Hydrogen sulfide25-6078-88Hydrogen chloride
Carbon disulfide80-12065-75Carbon compounds

Tributylphosphine-Mediated Pathways

Tributylphosphine-mediated synthesis represents a sophisticated approach to di-n-butyltin sulfide formation, leveraging the unique reactivity of phosphorus-sulfur interactions [1] [8]. This methodology involves the use of tributylphosphine as both a reducing agent and a sulfur transfer reagent, enabling efficient conversion under mild reaction conditions [1]. The reaction typically proceeds through formation of a phosphine-sulfur adduct, which subsequently transfers sulfur to the tin center with high selectivity [8].

The mechanism begins with the formation of a tributylphosphine-sulfur complex through reaction with elemental sulfur or sulfur-containing compounds [1]. This intermediate exhibits enhanced reactivity toward organotin substrates due to the activated nature of the phosphorus-bound sulfur [8]. The subsequent reaction with di-n-butyltin dichloride proceeds through a concerted mechanism, involving simultaneous phosphorus-sulfur bond cleavage and tin-sulfur bond formation [1].

Carbon disulfide serves as an effective sulfur source in tributylphosphine-mediated reactions, with the combination yielding di-n-butyltin sulfide in high purity [1]. The reaction conditions typically involve heating the reactants in an inert solvent such as dichloroethane at temperatures around 50°C for several hours [1]. The use of nitrogen atmosphere is essential to prevent oxidation of the phosphine reagent and ensure optimal yields [1].

The advantages of this methodology include excellent functional group tolerance and the ability to achieve high yields under relatively mild conditions [1] [8]. The reaction produces tributylphosphine oxide as a byproduct, which can be readily separated from the desired product through standard purification techniques [1]. Yield optimization studies have demonstrated that careful control of the phosphine-to-sulfur ratio is critical for maximizing conversion efficiency [1].

Mechanistic investigations using nuclear magnetic resonance spectroscopy have revealed that the reaction proceeds through formation of a transient tin-phosphine intermediate [8]. This intermediate subsequently undergoes sulfur insertion to generate the final di-n-butyltin sulfide product [8]. The stereochemistry of the reaction has been shown to proceed with retention of configuration at the tin center, indicating a concerted mechanism [8].

Advanced Catalytic Approaches

Advanced catalytic methodologies for di-n-butyltin sulfide synthesis have emerged as promising alternatives to conventional stoichiometric approaches [9] [10]. These methods leverage transition metal catalysts to facilitate bond formation and cleavage processes with enhanced efficiency and selectivity [11] [12]. Palladium-based catalysts have shown particular promise in promoting tin-sulfur bond formation through oxidative addition and reductive elimination pathways [11].

Copper-tin sulfide catalytic systems have demonstrated remarkable activity in promoting the formation of organotin sulfide compounds [9]. The catalytic mechanism involves initial activation of sulfur sources through coordination to the copper center, followed by transfer to the tin substrate [9]. This approach enables the use of milder reaction conditions and reduces the formation of undesired byproducts [9].

Heterogeneous catalytic approaches utilizing supported metal catalysts have shown significant potential for large-scale synthesis applications [12] [13]. These systems offer advantages in terms of catalyst recovery and reuse, making them attractive for industrial applications [12]. The support material plays a crucial role in determining catalyst performance, with alumina and silica supports showing optimal results [12].

Photocatalytic approaches represent an emerging area of interest, utilizing light-driven processes to promote tin-sulfur bond formation [14]. These methods offer the advantage of operating under ambient conditions while achieving high selectivity [14]. The mechanism involves photoactivation of metal complexes to generate reactive intermediates capable of facilitating bond formation [14].

Catalyst TypeTemperature (°C)Pressure (atm)Yield (%)Selectivity (%)
Palladium/Carbon80-1201-588-9492-96
Copper sulfide60-1001-385-9189-94
Supported rhodium90-1302-690-9594-98

Purification and Yield Optimization Strategies

Effective purification strategies are essential for obtaining high-purity di-n-butyltin sulfide suitable for research and industrial applications [15] [16]. Column chromatography represents the most widely employed purification technique, utilizing silica gel as the stationary phase with carefully optimized eluent systems [1] [15]. The choice of eluent composition is critical, with benzene or toluene-based systems showing optimal resolution for organotin compounds [1].

Recrystallization techniques have proven effective for achieving high purity levels, particularly when combined with appropriate solvent selection [17] [18]. The solubility characteristics of di-n-butyltin sulfide in various organic solvents enable the development of selective crystallization protocols [18]. Ethanol and methanol systems have shown particular promise for achieving high-purity crystals with excellent recovery rates [17].

Vacuum distillation represents an alternative purification approach, leveraging the volatility differences between the desired product and impurities [19]. The technique requires careful temperature control to prevent thermal decomposition while achieving effective separation [19] [20]. Fractional distillation under reduced pressure has been successfully employed to achieve purities exceeding 98% [19].

Yield optimization strategies focus on maximizing conversion efficiency while minimizing side reactions [21] [22]. Reaction temperature optimization studies have revealed optimal operating windows that balance reaction rate and selectivity considerations [23] [24]. The use of excess reagents in controlled stoichiometric ratios has been shown to drive reactions to completion while minimizing waste [22].

Solvent selection plays a crucial role in yield optimization, with polar aprotic solvents generally providing superior results [25] [10]. The solvent choice affects both the reaction kinetics and the solubility of products and byproducts, thereby influencing overall process efficiency [10]. Optimization studies have identified dimethylformamide and acetonitrile as particularly effective solvents for maximizing yields [25].

Purification MethodPurity Achieved (%)Recovery (%)Processing Time (h)
Column chromatography96-9885-924-8
Recrystallization94-9788-9412-24
Vacuum distillation97-9982-896-12

Temperature optimization studies have demonstrated that reaction temperatures significantly impact both yield and product quality [23] [24]. Lower temperatures generally favor higher selectivity but may result in incomplete conversion, while higher temperatures can lead to decomposition or side reactions [24]. The optimal temperature range for most synthetic routes falls between 60-100°C, depending on the specific methodology employed [23].

Molecular Geometry Analysis

Skew Trapezoidal Bipyramidal Configuration

Di-n-butyltin sulfide adopts a characteristic skew trapezoidal bipyramidal geometry around the tin center, which is commonly observed in diorganotin(IV) compounds containing chelating or bridging ligands [1] [2] [3]. This geometry represents a distortion from the ideal octahedral coordination and is particularly prevalent in organotin complexes where steric and electronic factors influence the molecular arrangement.

The skew trapezoidal bipyramidal configuration in di-n-butyltin sulfide results from the coordination of the tin atom with two n-butyl groups and sulfur-containing ligands. The basal plane of this geometry is defined by a distorted trapezoid, with the tin atom positioned slightly out of this plane [2]. The axial positions are typically occupied by the most electronegative ligands, while the equatorial positions accommodate the organic groups and other ligands.

In the context of di-n-butyltin sulfide, this geometry is stabilized through both covalent bonding and non-covalent interactions. The distortion from ideal geometry is attributed to the different electronic demands of the organic butyl groups compared to the sulfur-containing ligands, resulting in asymmetric coordination that optimizes both steric and electronic factors [4] [3].

Carbon-Tin-Carbon Bond Angle Variations

The carbon-tin-carbon bond angles in di-n-butyltin sulfide exhibit significant deviation from the ideal tetrahedral angle of 109.5°, with experimental values ranging from 145.4° to 148.2° [1] [4]. This substantial widening of the bond angle is characteristic of diorganotin compounds in higher coordination states and reflects the electronic and steric influences of the coordination environment.

Research on related diorganotin complexes demonstrates that the carbon-tin-carbon bond angle is highly sensitive to the coordination number and the nature of the coordinating ligands [5] [6]. In di-n-butyltin sulfide, the observed angles of approximately 145-148° are consistent with six-coordinate tin environments where the metal center adopts a skew trapezoidal bipyramidal geometry [1].

The angular variation is influenced by several factors: the electronic properties of the sulfur ligands, steric interactions between the butyl groups and other ligands, and the overall symmetry of the coordination environment. Comparative studies with other diorganotin compounds show that similar angular distortions occur when tin coordinates with chalcogenide ligands, indicating that this geometric feature is fundamental to the electronic structure of these compounds [4] [7].

Spectroscopic Characterization

Infrared and Nuclear Magnetic Resonance Spectral Signatures

The infrared spectroscopic characteristics of di-n-butyltin sulfide provide valuable information about the molecular structure and bonding environment. The compound exhibits characteristic carbon-hydrogen stretching vibrations in the region of 2900-3000 cm⁻¹, consistent with the presence of aliphatic butyl groups [8] [9]. The tin-carbon stretching modes appear in the lower frequency region around 500-700 cm⁻¹, though these assignments require careful analysis due to potential coupling with other vibrational modes.

Proton nuclear magnetic resonance spectroscopy reveals the characteristic pattern of the n-butyl groups, with signals appearing in the expected aliphatic region between 0.9-2.6 ppm [10]. The chemical shifts and coupling patterns are consistent with normal alkyl environments, indicating that the electronic environment of the butyl groups is not significantly perturbed by coordination to tin.

Carbon-13 nuclear magnetic resonance data for di-n-butyltin sulfide shows the expected resonances for the butyl carbon atoms in the range of 13-27 ppm, with the characteristic pattern of a four-carbon alkyl chain [11] [12]. The chemical shifts of the carbons directly bonded to tin (α-carbons) typically appear at slightly higher field compared to free alkyl compounds, reflecting the electron-withdrawing effect of the tin center.

¹¹⁹Tin Nuclear Magnetic Resonance Coordination Studies

Tin-119 nuclear magnetic resonance spectroscopy represents the most informative technique for characterizing the coordination environment in di-n-butyltin sulfide [13] [12] [14]. The chemical shifts of ¹¹⁹Sn nuclei are highly sensitive to the coordination number, geometry, and electronic environment around the tin center.

In di-n-butyltin sulfide, the ¹¹⁹Sn chemical shifts are expected to appear in the range of -100 to -300 ppm relative to tetramethyltin, depending on the specific coordination state and molecular environment [15] [14]. Higher coordination numbers generally result in more negative chemical shifts, with six-coordinate tin complexes typically resonating between -230 and -300 ppm [15].

The chemical shift anisotropy and relaxation behavior of ¹¹⁹Sn nuclei provide additional structural information. Solid-state ¹¹⁹Sn nuclear magnetic resonance studies can reveal information about molecular motion, polymorphism, and intermolecular interactions in the crystalline state [15] [14]. The presence of multiple tin environments in oligomeric or polymeric forms of di-n-butyltin sulfide would be manifested as multiple resonances or broadened signals in the ¹¹⁹Sn nuclear magnetic resonance spectrum.

Crystallographic Investigations

Single-Crystal X-ray Diffraction Patterns

Single-crystal X-ray diffraction analysis provides the most direct and detailed information about the three-dimensional structure of di-n-butyltin sulfide. The compound may exist in multiple crystalline forms depending on the preparation conditions and temperature, with different polymorphs exhibiting distinct structural features [16] [17].

The unit cell parameters and space group symmetry of di-n-butyltin sulfide crystals reflect the molecular packing and intermolecular interactions present in the solid state. Related organotin sulfide compounds crystallize in various space groups, with monoclinic and triclinic systems being commonly observed [16] [17]. The asymmetric unit may contain multiple independent molecules, leading to crystallographic disorder or multiple conformations.

Thermal ellipsoid parameters from crystallographic refinement provide information about molecular motion and structural flexibility in the crystal lattice. The butyl groups typically exhibit higher thermal motion compared to the inorganic tin-sulfur core, reflecting their greater conformational freedom [17]. Disorder modeling may be necessary to account for rotational freedom of the alkyl chains.

Non-Covalent Interaction Networks

The crystal packing of di-n-butyltin sulfide is stabilized by a network of non-covalent interactions that influence both the structural stability and physical properties of the material [18] [19] [20]. These interactions include van der Waals forces, weak hydrogen bonding, and sulfur-centered interactions.

Van der Waals interactions between the alkyl chains of neighboring molecules contribute significantly to the crystal cohesion. The hydrophobic alkyl groups tend to aggregate through dispersion forces, creating lipophilic domains within the crystal structure [18] [21]. These interactions are particularly important for determining the melting point and solubility characteristics of the compound.

Weak hydrogen bonding may occur between carbon-hydrogen groups of the butyl chains and electronegative centers such as sulfur atoms [19] [20]. Although individual carbon-hydrogen...sulfur interactions are relatively weak, their collective effect can significantly influence the crystal packing and stability. Computational analysis using reduced density gradient methods can identify and quantify these interactions [19] [22].

Sulfur-centered non-covalent interactions represent an important class of weak interactions that may contribute to the supramolecular organization of di-n-butyltin sulfide [18] [23] [21]. These include sulfur-π interactions, lone pair interactions, and secondary sulfur...sulfur contacts. The polarizable nature of sulfur atoms makes them particularly effective participants in non-covalent bonding networks.

The intermolecular tin...sulfur distances in the crystal structure provide information about secondary coordination interactions. While primary tin-sulfur bonds are typically 2.42-2.53 Å, secondary contacts may extend to 3.0-3.5 Å, still shorter than the sum of van der Waals radii (3.97 Å) and thus representing genuine attractive interactions [5] [4].

Tables of Research Findings:

PropertyValueReference
Molecular FormulaC₈H₁₈SSn [24] [25]
Molecular Weight265.01 g/mol [24] [25]
C-Sn-C Bond Angle145-148° [1] [4]
Coordination GeometrySkew trapezoidal bipyramidal [1] [2] [3]
Tin-Carbon Bond Length2.12-2.23 Å [7]
¹¹⁹Sn NMR Chemical Shift-100 to -300 ppm [13] [12]
IR ν(C-H) stretching2900-3000 cm⁻¹ [8] [9]
Crystal SystemPolymeric/oligomeric forms [17]
Spectroscopic TechniqueObserved Values/RangeCoordination Sensitivity
¹¹⁹Sn NMR Chemical Shift-100 to -300 ppmHigh (coordination dependent)
¹H NMR (butyl groups)0.9-2.6 ppmLow (typical organic signals)
IR ν(C-H) stretching2900-3000 cm⁻¹Low
IR fingerprint region400-1500 cm⁻¹High (coordination-dependent)
Mass spectrometryM⁺ at m/z 265Low (molecular ion stable)
Structural ParameterExperimental ValuesStructural Significance
Coordination Number at Tin4-6 (context dependent)Determines molecular geometry
C-Sn-C Bond Angle Range145.4° - 148.2°Indicates distortion from tetrahedral
Sn-S Interactions2.42-2.53 Å (covalent)Primary bonding interaction
Secondary Sn...S Contacts3.0-3.5 Å (weak interactions)May influence reactivity
Non-covalent InteractionsVan der Waals, weak H-bondsStabilize crystal structure

Physical Description

Liquid

UNII

0TK78Y6EU4

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (85.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (14.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.85%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (19.8%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (19.8%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (20.79%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (20.79%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (19.8%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (20.79%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (13.86%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (20.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20.79%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (13.86%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

4253-22-9

Wikipedia

Dibutylthioxostannane

General Manufacturing Information

Plastics product manufacturing
Stannane, dibutylthioxo-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types